

An In-depth Technical Guide to the Physicochemical Characterization of 4-Acetylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Acetylbenzoic Acid

Cat. No.: B104994

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of **4-Acetylbenzoic acid** (CAS No. 586-89-0), a key intermediate in the synthesis of various pharmaceutical compounds. The document outlines its core physical properties, details established experimental protocols for their determination, and presents a logical workflow for such characterization.

Physicochemical Properties of 4-Acetylbenzoic Acid

4-Acetylbenzoic acid, also known as p-acetylbenzoic acid, is a white to light yellow crystalline powder.^[1] Its molecular formula is $C_9H_8O_3$, with a molecular weight of 164.16 g/mol. A summary of its key quantitative physical properties is presented in Table 1.

Table 1: Quantitative Physicochemical Data for **4-Acetylbenzoic Acid**

Property	Value	Source(s)
Melting Point	208-210 °C	[2] [3] [4] [5]
	206-210 °C	
Boiling Point	~251.61 °C (rough estimate)	
	339.9 °C at 760 mmHg	
Density	~1.21-1.23 g/cm³	
Flash Point	173.6 °C	
pKa	3.70 at 25 °C	
Solubility	Soluble in DMSO and methanol	

Note on Boiling Point Discrepancy: The significant variation in reported boiling points suggests that the lower value may be an estimate, while the higher value is likely determined at standard atmospheric pressure. The high melting point and molecular structure are consistent with a high boiling point.

Experimental Protocols for Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. Pure crystalline substances typically exhibit a sharp melting point range of 0.5-1.0°C. The presence of impurities generally leads to a depression and broadening of the melting range.

Two primary methods are detailed below: the capillary method, which is a classical and widely used technique, and Differential Scanning Calorimetry (DSC), a modern thermal analysis method.

2.1.1. Capillary Method (Using a Digital Melting Point Apparatus)

This method is considered a standard technique by many pharmacopeias and involves heating a small sample in a capillary tube at a controlled rate.

- Apparatus: Digital melting point apparatus (e.g., DigiMelt, Mel-Temp), capillary tubes (sealed at one end), mortar and pestle.
- Procedure:
 - Sample Preparation: Ensure the **4-Acetylbenzoic acid** sample is completely dry and has a fine, powdered consistency. If necessary, gently grind the crystalline sample in a mortar.
 - Capillary Loading: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To ensure dense packing, the tube can be dropped through a long, narrow tube (e.g., a piece of glass tubing) several times. The final packed sample height should be 2-3 mm.
 - Apparatus Setup: Place the loaded capillary tube into a sample slot of the melting point apparatus.
 - Approximate Determination: Set a rapid heating rate (e.g., 10-20°C per minute) to find an approximate melting point. This provides a target range for the precise measurement.
 - Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample and set a slow heating rate (1-2°C per minute).
 - Observation and Recording: Observe the sample through the viewfinder. Record the temperature at which the first droplet of liquid is visible (onset of melting). Continue heating and record the temperature at which the last solid particle turns into a transparent liquid (completion of melting). The recorded melting point should be reported as this range.

2.1.2. Differential Scanning Calorimetry (DSC)

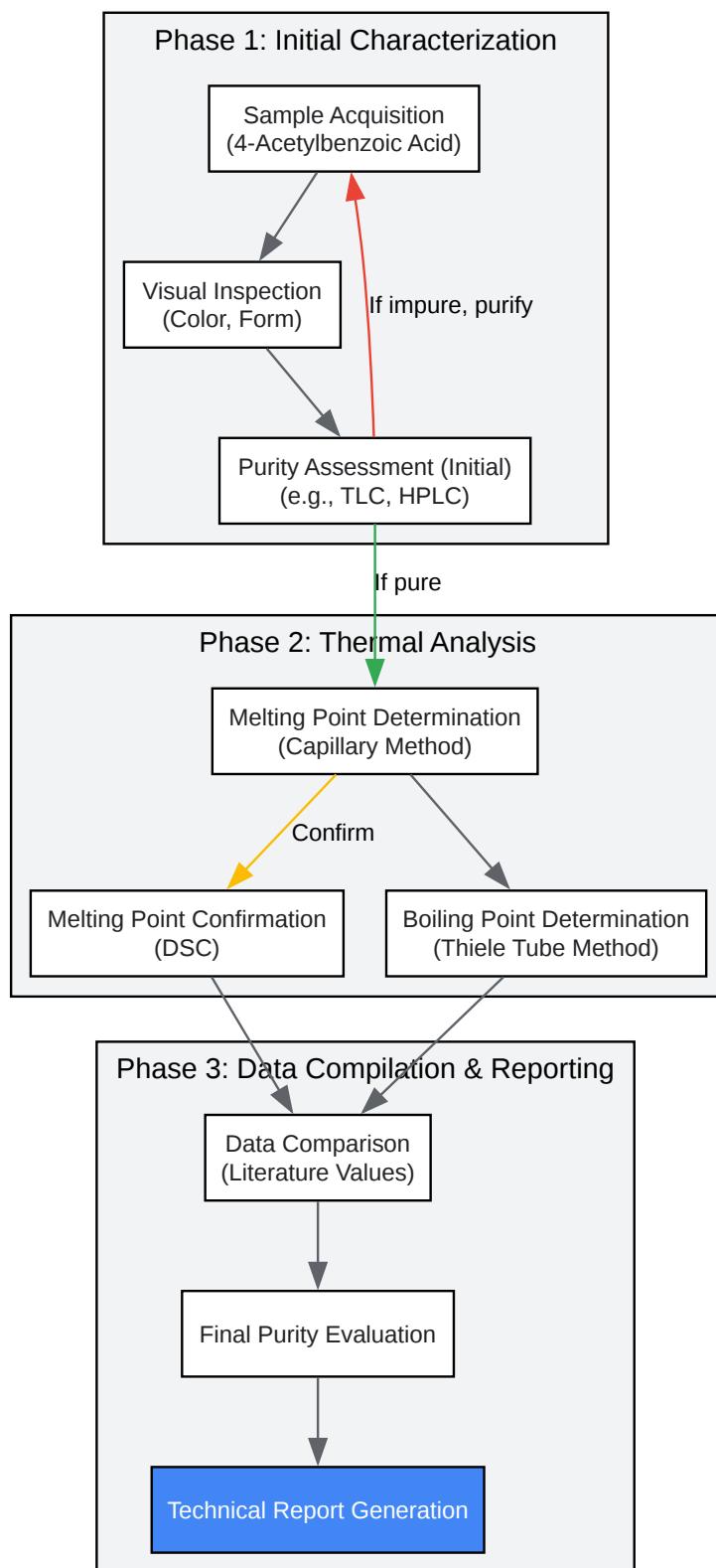
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is highly precise for determining melting points and other thermal transitions.

- Apparatus: Differential Scanning Calorimeter.

- Procedure:
 - Sample Preparation: Accurately weigh a small amount of the **4-Acetylbenzoic acid** sample into a DSC pan.
 - Encapsulation: Seal the pan with a lid.
 - Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
 - Thermal Program: Program the instrument to heat the sample at a controlled, constant rate (e.g., 10°C/min) through the expected melting range.
 - Data Analysis: The melting process will appear as an endothermic peak on the resulting thermogram (heat flow vs. temperature). The onset temperature of this peak is typically reported as the melting point.

Given the high boiling point of **4-Acetylbenzoic acid**, methods suitable for small quantities and high temperatures, such as the Thiele tube method, are appropriate.

2.2.1. Thiele Tube Method (Micro-Boiling Point)


This method determines the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure, using a small amount of sample.

- Apparatus: Thiele tube, mineral oil, thermometer, small test tube (e.g., 6 x 50 mm), capillary tube (sealed at one end), rubber band, and a heat source (e.g., Bunsen burner).
- Procedure:
 - Assembly: Add a small amount (a few milliliters) of **4-Acetylbenzoic acid** (in its liquid, molten state) to the small test tube. Place the sealed capillary tube, open end down, into the liquid.
 - Attachment: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. The rubber band must be positioned well above the level of the heating oil.

- Heating: Insert the assembly into the Thiele tube containing mineral oil. The oil level should be above the sidearm junction. Gently heat the side arm of the Thiele tube with a small flame, moving it back and forth.
- Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.
- Cooling and Recording: Remove the heat and allow the apparatus to cool. The bubble stream will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube. Record this temperature.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a pharmaceutical intermediate like **4-Acetylbenzoic acid**.

[Click to download full resolution via product page](#)

Physicochemical Characterization Workflow

Safety and Handling

4-Acetylbenzoic acid is classified as an irritant. It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling the compound. All handling should be performed in a well-ventilated area, such as a fume hood. Store in a dry, cool, and well-ventilated place with the container tightly closed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. westlab.com [westlab.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thiele tube - Wikipedia [en.wikipedia.org]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. jk-sci.com [jk-sci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Characterization of 4-Acetylbenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104994#melting-and-boiling-point-of-4-acetylbenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com